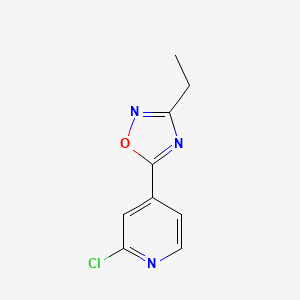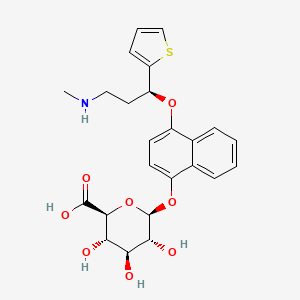
6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid
Descripción general
Descripción
6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid is a chemical compound with the molecular formula C12H9F3N2O2 . It has a molecular weight of 270.21 .
Molecular Structure Analysis
The molecular structure of 6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid consists of a quinoxaline core with two methyl groups at positions 6 and 7, a trifluoromethyl group at position 3, and a carboxylic acid group at position 2 .
Aplicaciones Científicas De Investigación
Antiproliferative and Metabolic Effects : A study on a closely related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), evaluated its antiproliferative action in diethylnitrosamine-induced hepatocarcinogenic rats. M1 showed protective action on the liver, restored normal liver tissue arrangement, and ameliorated hepatocellular carcinoma-induced metabolic alterations, suggesting its potential as a future anticancer therapy (Pranesh Kumar et al., 2017).
Pharmacokinetics Study : Another study focused on the pharmacokinetics of AT-4140, a novel quinolone, in animals. This research highlighted the compound's good tissue penetration and long half-life in plasma and tissues, indicating potential applications in the development of new drugs with enhanced bioavailability and therapeutic effects (S. Nakamura et al., 1990).
Anti-inflammatory and Analgesic Properties : A study on (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives, related to anti-inflammatory drugs, showed significant analgesic and anti-inflammatory activities without inducing gastric lesions. This suggests potential applications in developing new lead drugs for inflammation and pain management (B. Berk et al., 2009).
Blockade of IL-6 Mediated Signals : Another study on 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) investigated its antiproliferative activity in colorectal carcinoma (CRC) in rats. M1 exhibited anti-CRC potential through the blockade of IL-6/JAK2/STAT3 oncogenic signaling, providing a basis for further exploration in cancer therapy (Priyanka Mishra et al., 2018).
Propiedades
IUPAC Name |
6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-5-3-7-8(4-6(5)2)17-10(12(13,14)15)9(16-7)11(18)19/h3-4H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNRDKVHZNOZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-3-trifluoromethylquinoxaline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



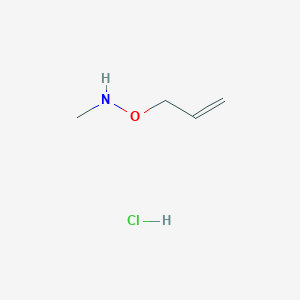
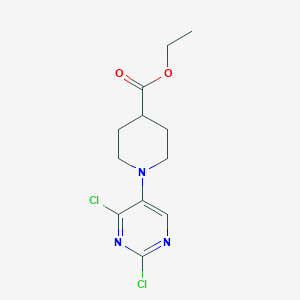
![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)
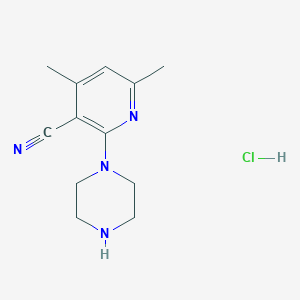
![N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415243.png)
![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)

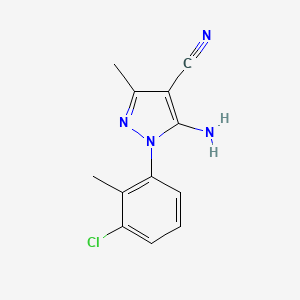
![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)
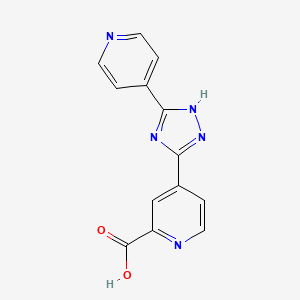
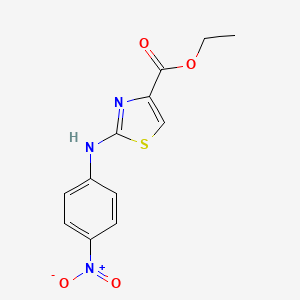
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole](/img/structure/B1415255.png)
